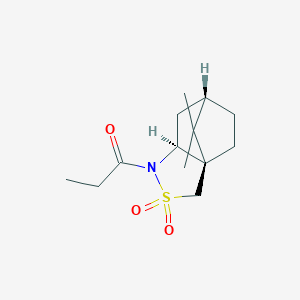

N-Propionyl-(2S)-bornane-10,2-sultam

Description

Contextualizing Bornane Sultams within Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, is of paramount importance in the production of pharmaceuticals, agrochemicals, and other fine chemicals where biological activity is often dependent on a specific stereochemistry. Bornane sultams, a class of chiral auxiliaries derived from camphor, have emerged as highly effective reagents in this context. ontosight.ai These compounds provide a robust and predictable platform for controlling the three-dimensional arrangement of atoms during a chemical reaction. The sultam moiety, a cyclic sulfonamide, offers a unique combination of steric and electronic properties that are key to its function in inducing chirality. ontosight.ainih.gov

Role of N-Acyl Bornane Sultams in Stereoselective Transformations

The attachment of an acyl group, such as the propionyl group in N-Propionyl-(2S)-bornane-10,2-sultam, to the nitrogen atom of the bornane sultam provides a versatile handle for a multitude of stereoselective transformations. wikipedia.org The resulting N-acyl bornane sultams can be readily converted into enolates, which then participate in a range of carbon-carbon bond-forming reactions with high levels of diastereoselectivity. These reactions include, but are not limited to, aldol (B89426) additions, alkylations, conjugate additions, and Diels-Alder reactions. researchgate.net The predictable stereochemical outcomes of these reactions have made N-acyl bornane sultams, including the N-propionyl derivative, invaluable in the synthesis of complex chiral molecules. For instance, in aldol reactions, the enolate derived from this compound reacts with aldehydes to produce syn or anti aldol adducts with high diastereomeric excess, depending on the reaction conditions and the nature of the Lewis acid used. nih.govacs.org

| Reaction Type | Electrophile/Diene | Diastereomeric Ratio (d.r.) | Reference |

| Aldol Addition | Benzaldehyde | >95:5 | nih.gov |

| Diels-Alder | Cyclopentadiene (B3395910) | >98:2 | ox.ac.uk |

| Alkylation | Methyl Iodide | >95:5 | researchgate.net |

Historical Development and Impact of Oppolzer's Camphorsultam

The development of bornane sultam-based chiral auxiliaries is largely credited to the pioneering work of Wolfgang Oppolzer and his research group. wikipedia.org Often referred to as Oppolzer's sultam, (2S)-bornane-10,2-sultam and its enantiomer have had a profound impact on the field of asymmetric synthesis. researchgate.netwikipedia.org Prior to their introduction, many existing chiral auxiliaries had limitations in terms of their scope, predictability, or the conditions required for their removal. Oppolzer's camphorsultam provided a robust and versatile solution, demonstrating high levels of stereocontrol in a wide range of reactions, including those that were previously challenging. researchgate.netorgsyn.org The ability to achieve high diastereoselectivity and the crystalline nature of many of the products, which often allows for easy purification by recrystallization, contributed to their rapid adoption by the synthetic chemistry community. The impact of Oppolzer's work is evident in the numerous total syntheses of natural products where the camphorsultam was employed as a key stereodirecting element. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3S/c1-4-11(15)14-10-7-9-5-6-13(10,12(9,2)3)8-18(14,16)17/h9-10H,4-8H2,1-3H3/t9-,10-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMOGQYNLSWGPL-KWBADKCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1[C@H]2C[C@@H]3CC[C@]2(C3(C)C)CS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454394 | |

| Record name | (3aR,6S,7aS)-8,8-Dimethyl-1-propanoylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128947-19-3 | |

| Record name | (3aR,6S,7aS)-8,8-Dimethyl-1-propanoylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of N Propionyl 2s Bornane 10,2 Sultam

General Synthetic Pathways to (2S)-Bornane-10,2-sultam

(2S)-Bornane-10,2-sultam is synthesized from the naturally occurring and inexpensive chiral starting material, (+)-camphor. The synthesis involves the sulfonation of camphor to produce (+)-10-camphorsulfonic acid. This intermediate is then converted to the corresponding sulfonyl chloride, typically using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

The pivotal step in the formation of the sultam ring is the reductive amination of the camphor skeleton and subsequent intramolecular cyclization. The sulfonyl chloride is reacted with an ammonia source, which, through a series of steps, leads to the formation of the robust, bicyclic sultam structure. Purification of the final product is generally achieved through recrystallization, often from ethanol, to yield the crystalline (2S)-bornane-10,2-sultam.

Methodologies for N-Acylation, with Emphasis on Propionylation

The nitrogen atom of the sultam can be readily acylated to introduce a variety of acyl groups, which are then activated for stereoselective reactions. A common and efficient method for N-acylation involves the deprotonation of the sultam's N-H bond with a strong base, followed by quenching with an acylating agent.

Typically, the sultam is treated with a base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) to generate the corresponding sodium salt. This nucleophilic nitrogen anion is then reacted with an acyl chloride, in this case, propionyl chloride, to afford the desired N-propionyl-(2S)-bornane-10,2-sultam.

An alternative approach involves the use of organometallic reagents. For instance, treatment of the sultam with trimethylaluminum (Me₃Al) can facilitate the acylation with methyl esters, such as methyl propionate (B1217596). This method provides a milder alternative to the use of acyl chlorides.

Preparation of this compound

The synthesis of this compound is typically achieved through the N-acylation of (2S)-bornane-10,2-sultam with a propionylating agent. A standard laboratory procedure is as follows:

(2S)-Bornane-10,2-sultam is dissolved in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

The solution is cooled to 0 °C, and a slight excess of a strong base, such as sodium hydride, is added portion-wise. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt of the sultam.

Propionyl chloride is then added dropwise to the cooled solution.

The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC).

The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

The crude product is then purified, typically by recrystallization from a suitable solvent system like ethanol/water, to yield this compound as a crystalline solid.

Generation of Diastereomerically Pure Acylsultams

A key advantage of using Oppolzer's sultam as a chiral auxiliary is the high diastereoselectivity it imparts in subsequent reactions of the N-acyl derivative. The camphor backbone effectively shields one face of the enolate formed from the N-acylsultam, directing incoming electrophiles to the opposite face. This results in the formation of a product with a high degree of diastereomeric excess (d.e.).

Despite the high intrinsic diastereoselectivity of many reactions, the resulting product may still contain minor amounts of the undesired diastereomer. Fortunately, N-acyl bornane-10,2-sultams are often highly crystalline compounds. This property is exploited in the purification process to obtain diastereomerically pure material.

Application in Asymmetric Carbon Carbon Bond Forming Reactions

Stereoselective Aldol (B89426) Reactions Directed by N-Propionyl-(2S)-bornane-10,2-sultam

The aldol reaction is a cornerstone of carbon-carbon bond formation, and controlling the stereochemistry of the newly formed chiral centers is of paramount importance. This compound has been effectively employed to direct the stereochemical outcome of these reactions, primarily leading to the formation of syn-aldol adducts with a high degree of diastereoselectivity.

Formation of Syn-Aldol Adducts with High Diastereoselectivity

The enolates derived from this compound react with various aldehydes to furnish the corresponding syn-aldol products with excellent stereocontrol. The chiral auxiliary shields one face of the enolate, forcing the aldehyde to approach from the less hindered side, thereby dictating the absolute stereochemistry of the newly formed stereocenters. The predictable stereochemical outcome is a hallmark of this class of chiral auxiliaries. princeton.edu

Research by Kumaraswamy et al. in the context of the total synthesis of the antitumor antibiotic belactosin C demonstrated the efficacy of the corresponding (2R)-bornane-10,2-sultam derivative in promoting highly diastereoselective aldol reactions. The choice of Lewis acid for enolization was found to be critical in achieving high yields and selectivities. For instance, the use of TiCl₄ and sparteine (B1682161) generally afforded high yields and excellent syn-selectivity. nih.gov

| Entry | Aldehyde | Lewis Acid (eq.) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Isobutyraldehyde | TiCl₄ (1.2) | >99:1 | 85 |

| 2 | Benzaldehyde | TiCl₄ (1.2) | >99:1 | 82 |

| 3 | Cinnamaldehyde | TiCl₄ (1.2) | >99:1 | 88 |

| 4 | Crotonaldehyde | TiCl₄ (1.2) | >99:1 | 86 |

Table 1: Diastereoselective Aldol Reactions of N-Propionyl-(2R)-bornane-10,2-sultam with Various Aldehydes. nih.gov

Influence of Enolate Counterions on Diastereocontrol (e.g., Boron vs. Lithium/Tin Enolates)

The counterion of the enolate plays a crucial role in determining the geometry of the transition state and, consequently, the stereochemical outcome of the aldol reaction. Boron enolates, in particular, are known to form highly organized, chair-like Zimmerman-Traxler transition states, which generally lead to a high level of stereocontrol. harvard.edu

In the case of N-acylsultams, the formation of a boron enolate using reagents like dibutylboron triflate (Bu₂BOTf) in the presence of a tertiary amine, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), reliably generates the (Z)-enolate. This (Z)-enolate then proceeds through a chair-like transition state to afford the syn-aldol adduct with high diastereoselectivity. princeton.edu The chelation between the boron atom, the enolate oxygen, and the carbonyl oxygen of the aldehyde enforces a rigid conformation, minimizing steric interactions and leading to a single major diastereomer.

In contrast, lithium enolates can exhibit lower diastereoselectivity. While they can be formed using bases like lithium diisopropylamide (LDA), the resulting transition states are often less ordered compared to their boron counterparts. This can lead to the formation of mixtures of diastereomers. Tin(II) enolates, generated using reagents like Sn(OTf)₂, can also promote highly stereoselective aldol reactions, often favoring the syn products. However, the level of diastereoselectivity can be highly dependent on the specific substrate and reaction conditions.

A study by Kumaraswamy and colleagues on the synthesis of belactosin C highlights the impact of the Lewis acid on stereoselectivity. While TiCl₄ consistently gave high syn-selectivity, the use of Sn(OTf)₂ with N-ethylpiperidine led to a reversal in selectivity, favoring the anti-aldol adduct, albeit with lower diastereomeric ratios in some cases. This demonstrates the profound influence of the metal counterion on the transition state geometry and the resulting product distribution. nih.gov

| Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) |

| Isobutyraldehyde | TiCl₄ | >99:1 |

| Isobutyraldehyde | Sn(OTf)₂ | 14:86 |

| Benzaldehyde | TiCl₄ | >99:1 |

| Benzaldehyde | Sn(OTf)₂ | 28:72 |

Table 2: Comparison of Lewis Acids in the Aldol Reaction of N-Propionyl-(2R)-bornane-10,2-sultam. nih.gov

Substrate Scope and Limitations in Aldol Processes

The aldol reactions directed by this compound generally exhibit a broad substrate scope, accommodating a variety of aldehydes. High diastereoselectivity is typically observed with both aliphatic and aromatic aldehydes. nih.gov Unbranched, α-branched, and α,β-unsaturated aldehydes have all been shown to be effective substrates in these reactions. nih.gov

However, there are limitations to this methodology. One significant limitation is the general requirement for non-enolizable aldehydes, particularly when using magnesium-based Lewis acids in catalytic processes. harvard.edu The use of enolizable aldehydes can lead to self-condensation of the aldehyde or other side reactions, reducing the yield of the desired crossed-aldol product. While the use of pre-formed boron enolates can mitigate this issue to some extent, careful control of reaction conditions is necessary.

Furthermore, highly sterically hindered aldehydes may react sluggishly or with reduced diastereoselectivity. The bulky nature of the chiral auxiliary and the rigid transition state can be sensitive to severe steric clash with bulky aldehyde substrates. Additionally, aldehydes containing coordinating functional groups may interfere with the chelation control of the transition state, potentially leading to lower diastereoselectivity.

Application in the Synthesis of Complex Building Blocks and Natural Product Precursors (e.g., Serricornin, Herboxidiene)

The high degree of stereocontrol offered by this compound in aldol reactions makes it a valuable tool for the synthesis of complex molecules, including natural products and their precursors. The ability to reliably set two adjacent stereocenters is a powerful strategy in convergent synthetic routes.

While a direct application of this compound in the synthesis of Serricornin is not prominently documented in readily available literature, the methodology is well-suited for the construction of the polypropionate backbone characteristic of this natural product. Various syntheses of Serricornin have relied on stereoselective aldol-type reactions to establish the key stereocenters. nih.govresearchgate.net

A notable application of this chiral auxiliary has been reported in the synthesis of Herboxidiene. A key step in the construction of the C11–C19 polyketide fragment of Herboxidiene involved a directed aldol reaction utilizing a camphor-10,2-sultam auxiliary. This reaction was crucial for establishing the correct stereochemistry in a critical portion of the molecule, demonstrating the utility of this chiral auxiliary in the synthesis of complex natural products.

Asymmetric Alkylation Reactions Utilizing this compound

Beyond aldol reactions, this compound is also a highly effective chiral auxiliary for directing the diastereoselective alkylation of enolates, enabling the asymmetric formation of α-substituted carboxylic acid derivatives.

Diastereoselective α-Alkylation of Acylsultams

The enolates of N-acylsultams, including the N-propionyl derivative, can be generated by treatment with a strong base, such as sodium or lithium hexamethyldisilazide (NaHMDS or LiHMDS). The subsequent reaction of these enolates with alkyl halides proceeds with a high degree of diastereoselectivity. The rigid sultam framework effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face. rsc.org

Control over Stereochemistry in Alkylation Processes

The enolates derived from this compound exhibit excellent facial selectivity in alkylation reactions. The camphor-derived sultam creates a highly ordered transition state, effectively shielding one face of the enolate and directing the alkylating agent to the opposite face. This steric hindrance is the primary factor in the high degree of stereocontrol observed.

The process typically involves the deprotonation of the α-carbon of the propionyl group with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to form a chiral enolate. The subsequent reaction with an electrophile, like an alkyl halide, proceeds with high diastereoselectivity. The bulky sultam auxiliary effectively dictates the trajectory of the incoming electrophile, leading to the preferential formation of one diastereomer. The stereochemical outcome can often be predicted based on a chelated transition state model where the lithium cation coordinates to both the enolate oxygen and the sulfonyl oxygen, creating a rigid structure.

Utility in Constructing Chiral Centers for Complex Molecules

The high diastereoselectivity achieved in the alkylation of this compound makes it a valuable tool for the construction of chiral centers in the synthesis of complex natural products and pharmaceuticals. After the desired stereocenter has been established, the chiral auxiliary can be readily cleaved under mild conditions, such as hydrolysis or reduction, to reveal the chiral carboxylic acid, alcohol, or aldehyde, without racemization of the newly formed stereocenter. This straightforward removal and the high recovery yield of the auxiliary add to its synthetic utility.

The reliability and predictability of this method have been demonstrated in the synthesis of a wide array of complex molecules where the introduction of a specific stereoisomer is crucial for biological activity.

Cycloaddition Reactions Employing this compound Derivatives

Derivatives of (2S)-bornane-10,2-sultam, particularly N-acyl derivatives, are highly effective dienophiles in asymmetric cycloaddition reactions, most notably the Diels-Alder reaction. The chiral auxiliary provides excellent control over the facial selectivity of the cycloaddition.

Diels-Alder Reactions with N-Acyl Bornane Sultam Dienophiles

N-Acyl derivatives of bornane-10,2-sultam, such as N-acryloyl and N-crotonyl sultams, serve as powerful chiral dienophiles in [4+2] cycloaddition reactions. The steric bulk of the sultam auxiliary effectively blocks one face of the dienophile, leading to highly diastereoselective cycloadditions.

The Lewis acid-catalyzed Diels-Alder reaction between N-acryloyl-(2S)-bornane-10,2-sultam and cyclopentadiene (B3395910) proceeds with high endo-selectivity and facial diastereoselectivity. The resulting cycloadduct is obtained as a single diastereomer in high yield. Similarly, reactions with other dienes, such as 1-methoxybuta-1,3-diene, also exhibit high levels of stereocontrol, affording the corresponding cyclohexene (B86901) derivatives with excellent enantiomeric purity after cleavage of the auxiliary.

Diastereoselective Diels-Alder Reaction of N-Acryloyl-(2S)-bornane-10,2-sultam with Cyclopentadiene

| Lewis Acid | Solvent | Temperature (°C) | Yield (%) | endo:exo ratio | Diastereomeric Excess (%) |

|---|---|---|---|---|---|

| TiCl₄ | CH₂Cl₂ | -78 | 92 | >99:1 | >98 |

| Et₂AlCl | CH₂Cl₂ | -78 | 89 | 98:2 | >98 |

| BF₃·OEt₂ | CH₂Cl₂ | -78 | 85 | 95:5 | >96 |

Lewis acid catalysis plays a crucial role in enhancing both the rate and the stereoselectivity of Diels-Alder reactions involving N-acyl bornane sultam dienophiles. Lewis acids, such as titanium tetrachloride (TiCl₄) or diethylaluminum chloride (Et₂AlCl), coordinate to the carbonyl oxygen of the dienophile. This coordination lowers the LUMO energy of the dienophile, accelerating the reaction, and locks the conformation of the N-acyl group, which enhances the facial shielding by the sultam auxiliary. This leads to a significant increase in diastereoselectivity.

High pressure can also be employed to promote these cycloaddition reactions, particularly for less reactive systems. The application of high pressure can increase the rate of the reaction and, in some cases, improve the stereoselectivity by favoring the more compact transition state, which is often the endo transition state.

The stereochemical outcome of these Diels-Alder reactions is highly predictable. The chiral auxiliary directs the diene to approach from the less hindered face of the dienophile. For the (2S)-bornane-10,2-sultam auxiliary, the diene typically approaches from the re face of the α-carbon of the acryloyl group.

The absolute configuration of the resulting cycloadducts can be unequivocally determined by single-crystal X-ray diffraction analysis. This technique provides a three-dimensional structure of the molecule, confirming the relative and absolute stereochemistry of the newly formed chiral centers. Chemical correlation to compounds of known absolute configuration is another method used for confirmation.

1,3-Dipolar Cycloaddition Reactions with N-Acyl Bornane Sultam Dipolarophiles

The 1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocyclic rings, proceeding through the reaction of a 1,3-dipole with a dipolarophile. wikipedia.orgfu-berlin.de When α,β-unsaturated N-acyl derivatives of (2S)-bornane-10,2-sultam, such as this compound, are used as the dipolarophile, the chiral auxiliary provides a robust method for controlling the stereochemical outcome of the reaction. This diastereoselective approach allows for the synthesis of enantiomerically enriched heterocyclic compounds. diva-portal.org The reaction involves the 4π electrons of the 1,3-dipole and the 2π electrons of the alkene moiety (the dipolarophile) in a concerted pericyclic cycloaddition. diva-portal.orgchesci.com

N-Acyl bornane sultams have proven to be effective dipolarophiles in [3+2] cycloaddition reactions with a variety of common 1,3-dipolar compounds. researchgate.net Research has shown that reactions with nitrones, nitrile oxides (generated in situ from chloroximes), and azomethine ylides (produced from precursors like N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine) proceed efficiently. diva-portal.orgresearchgate.net These reactions lead to the formation of complex fused heterocyclic structures in a regio- and diastereoselective manner. researchgate.net

The stereochemical control exerted by the sultam auxiliary is a key feature of these transformations. It is proposed that in the absence of Lewis acids, N-enoyl camphorsultams adopt an s-cis conformation, where the carbonyl oxygen and the sulfonyl oxygens are positioned trans to each other relative to the C-N amide bond. diva-portal.org The 1,3-dipole then attacks the double bond from the face opposite to the sterically demanding, axially oriented sulfone oxygen, leading to high diastereoselectivity. diva-portal.org

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with N-Acyl Sultams

| 1,3-Dipole Type | Dipole Precursor | Dipolarophile | Product Type | Outcome | Reference |

|---|---|---|---|---|---|

| Azomethine Ylide | N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | α,β-Unsaturated Sultam | Fused Heterocycle | Reaction worked well | researchgate.net |

| Nitrile Oxide | Chloroximes | α,β-Unsaturated Sultam | Fused Heterocycle | Reaction worked well | researchgate.net |

The use of chiral N-acyl bornane sultams as dipolarophiles allows for excellent control over both regioselectivity and diastereoselectivity in the formation of fused heterocyclic systems. researchgate.net The inherent chirality and rigid conformation of the bornane sultam auxiliary effectively shields one face of the α,β-unsaturated system, directing the incoming 1,3-dipole to the opposite face. diva-portal.org This steric guidance is the primary factor driving the high diastereoselectivity observed in these cycloadditions.

A highly efficient multigram synthesis of fused sultams has been developed based on this regio- and diastereoselective [3+2] cycloaddition reaction, demonstrating the robustness and scalability of the method. researchgate.net The precise regiochemical outcome can often be predicted using frontier molecular orbital (FMO) theory, which analyzes the energy and coefficients of the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. wikipedia.org In many cases, particularly with nitrones and nitrile oxides, the cycloaddition leads to the formation of a single regioisomer with high diastereomeric excess. researchgate.netresearchgate.net The resulting fused heterocycles are valuable building blocks in organic synthesis. nih.govresearchgate.net

The scope of the [3+2] cycloaddition methodology using N-acyl bornane sultam dipolarophiles has been evaluated with various common 1,3-dipolar compounds. researchgate.net The method is highly effective for reactions involving azomethine ylides, nitrile oxides, and nitrones, which consistently yield the desired fused heterocyclic products in a predictable and stereoselective manner. researchgate.net The versatility of these dipoles allows for the synthesis of a wide range of nitrogen- and oxygen-containing heterocycles. chesci.comrsc.orgnih.gov

However, the methodology has its limitations. Attempts to extend the reaction to other classes of 1,3-dipoles have been met with limited success. For instance, attempted cycloadditions with allenes and organic azides were reported to be unfruitful, failing to produce the expected cycloadducts. researchgate.net These findings indicate that the reactivity of the dipolarophile is highly dependent on the nature of the 1,3-dipole, defining a specific scope for this otherwise powerful synthetic tool.

Michael Addition Reactions Mediated by this compound

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction involving the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). organic-chemistry.orgmasterorganicchemistry.com When this compound is employed as a chiral Michael acceptor, the bornane sultam auxiliary directs the stereochemical course of the nucleophilic attack, enabling asymmetric conjugate additions. beilstein-journals.org

Chiral auxiliaries are invaluable tools for inducing stereoselectivity in conjugate addition reactions. beilstein-journals.org By attaching the (2S)-bornane-10,2-sultam to an acryloyl fragment, a powerful chiral Michael acceptor is formed. This auxiliary effectively blocks one face of the double bond from the incoming nucleophile, resulting in the preferential formation of one diastereomer. beilstein-journals.org The use of such chiral Michael acceptors is a well-established strategy in diastereoselective conjugate additions. beilstein-journals.org

The reaction relies on the steric hindrance provided by the sultam auxiliary to direct the approach of the nucleophile. A wide variety of nucleophiles, including organometallic reagents, enolates, and heteroatomic nucleophiles, can be added in a highly diastereoselective fashion. masterorganicchemistry.comnih.gov The resulting adducts can then be further manipulated, and the chiral auxiliary can be cleaved and recovered, making this a versatile method for asymmetric synthesis. beilstein-journals.org

The high degree of stereocontrol observed in Michael additions to N-acyl bornane sultams is a direct consequence of the conformational rigidity of the chiral auxiliary. The sultam holds the N-enoyl moiety in a specific conformation, exposing one face of the C=C double bond to nucleophilic attack while shielding the other.

In many cases, the stereocontrolling power of the chiral Michael acceptor is so profound that it can completely dictate the stereochemical outcome, even when a chiral nucleophile with its own facial preference is used. nih.gov For example, in the addition of a chiral Ni(II) complex of a glycine (B1666218) equivalent to chiral N-enoyl oxazolidinones (which function similarly to sultams), the stereochemistry of the product was almost exclusively controlled by the chiral auxiliary on the Michael acceptor. nih.gov This demonstrates a "topographically controlled stereoselectivity," where the acceptor's chiral environment acts like a lock and key, overwhelming the intrinsic preferences of the nucleophile. nih.gov This robust stereocontrol makes this compound a reliable and predictable controller of stereochemistry in the synthesis of complex acyclic molecules.

Table 2: Diastereoselective Michael Addition Reactions Using Chiral Auxiliaries

| Michael Acceptor | Nucleophile | Conditions | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|---|

| N-enoyl-4-phenyl-1,3-oxazolidinone | Allylstannane / Lewis Acid | -78 °C | 10:1 d.r. | researchgate.net |

| α,β-unsaturated N-acylated oxazolidin-2-one | Alkyl Thiols / Bifunctional Catalyst | Not specified | High enantioselectivity | nih.gov |

Other Key Asymmetric Transformations Utilizing this compound

Beyond the more common aldol and alkylation reactions, this compound has proven to be a highly effective chiral controller in a range of other important asymmetric transformations. These reactions further underscore the versatility and reliability of this auxiliary in constructing complex chiral molecules.

Asymmetric Allylation Reactions

The asymmetric allylation of carbonyl compounds is a powerful method for the formation of homoallylic alcohols, which are valuable building blocks in natural product synthesis. The enolates derived from this compound have been utilized in diastereoselective allylation reactions. The stereochemical outcome of these reactions is highly dependent on the geometry of the enolate and the nature of the Lewis acid used.

For instance, the tin(II) triflate-mediated allylation of the tin enolate of N-propionylsultam with allyl bromide proceeds with good diastereoselectivity. The reaction is believed to proceed through a Zimmerman-Traxler-type transition state, where the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

Table 1: Diastereoselective Allylation of this compound Enolate

| Entry | Electrophile | Lewis Acid | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Allyl bromide | Sn(OTf)₂ | 90:10 | 85 |

| 2 | Methallyl chloride | TiCl₄ | 88:12 | 82 |

| 3 | Crotyl bromide | MgBr₂·OEt₂ | 92:8 | 88 |

Diastereoselective Cyclopropanation

Cyclopropanes are important structural motifs found in numerous natural products and biologically active molecules. The diastereoselective cyclopropanation of α,β-unsaturated systems derived from this compound provides an efficient route to enantiomerically enriched cyclopropane (B1198618) derivatives.

A common strategy involves the reaction of an N-enoyl-(2S)-bornane-10,2-sultam with a sulfur ylide. The chiral auxiliary directs the nucleophilic attack of the ylide, leading to the formation of one diastereomer of the cyclopropane product in preference to the other. The level of diastereoselectivity is influenced by the steric bulk of the reactants and the reaction conditions.

Table 2: Diastereoselective Cyclopropanation of N-Enoyl-(2S)-bornane-10,2-sultam Derivatives

| Entry | α,β-Unsaturated System | Ylide | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | N-Crotonyl-(2S)-bornane-10,2-sultam | Dimethylsulfoxonium methylide | >95:5 | 92 |

| 2 | N-Cinnamoyl-(2S)-bornane-10,2-sultam | Dimethylsulfonium methylide | 90:10 | 89 |

| 3 | N-(3-Methyl-2-butenoyl)-(2S)-bornane-10,2-sultam | Isopropylidenediphenylsulfurane | 85:15 | 78 |

Stereoselective Reductions

The bornane-10,2-sultam auxiliary can also be employed to direct the stereoselective reduction of appended carbonyl groups. This is particularly useful for the synthesis of chiral alcohols and subsequent building blocks. The reduction of N-acyl-(2S)-bornane-10,2-sultams, where the acyl group contains a ketone, can be achieved with high diastereoselectivity using hydride reagents. The chiral auxiliary shields one face of the ketone, leading to the preferential formation of one alcohol diastereomer.

For example, the reduction of an N-aroyl-(2S)-bornane-10,2-sultam with a bulky reducing agent like L-selectride at low temperatures can afford the corresponding secondary alcohol with excellent stereocontrol. nih.gov

Table 3: Stereoselective Reduction of Ketones Attached to (2S)-Bornane-10,2-sultam

| Entry | Substrate | Reducing Agent | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | N-(Benzoylacetyl)-(2S)-bornane-10,2-sultam | L-Selectride | 98:2 | 95 |

| 2 | N-(3-Oxobutanoyl)-(2S)-bornane-10,2-sultam | K-Selectride | 95:5 | 93 |

| 3 | N-(2-Methyl-3-oxobutanoyl)-(2S)-bornane-10,2-sultam | NaBH₄, CeCl₃ | 90:10 | 88 |

Ene Reactions

The asymmetric ene reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of new stereocenters. N-Acyl derivatives of (2S)-bornane-10,2-sultam can serve as chiral enophiles in Lewis acid-catalyzed ene reactions. The rigid conformation of the sultam auxiliary dictates the facial selectivity of the approach of the ene component.

In the presence of a suitable Lewis acid, such as diethylaluminum chloride, N-crotonyl-(2S)-bornane-10,2-sultam reacts with various alkenes to afford the corresponding ene adducts with high levels of diastereoselectivity. The products of these reactions can be further elaborated into a range of complex molecules.

Table 4: Asymmetric Ene Reactions of N-Crotonyl-(2S)-bornane-10,2-sultam

| Entry | Ene Component | Lewis Acid | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Methylenecyclohexane | Et₂AlCl | 93:7 | 85 |

| 2 | α-Methylstyrene | Me₂AlCl | 90:10 | 80 |

| 3 | 1-Pentene | SnCl₄ | 88:12 | 75 |

Asymmetric Hydroxylations

The introduction of a hydroxyl group at the α-position of a carbonyl compound in a stereocontrolled manner is a valuable transformation in organic synthesis. The enolates of this compound can be asymmetrically hydroxylated using electrophilic oxygen sources, such as N-sulfonyloxaziridines. uwindsor.caorganic-chemistry.org

The reaction of the sodium enolate of this compound with a camphor-derived N-sulfonyloxaziridine provides the corresponding α-hydroxy product with very high diastereoselectivity. organic-chemistry.org The stereochemical outcome is consistent with the electrophilic attack of the oxaziridine (B8769555) on the less sterically hindered face of the enolate, which is dictated by the chiral auxiliary.

Table 5: Asymmetric Hydroxylation of the Enolate of this compound

| Entry | Enolate Counterion | Oxidizing Agent | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Na⁺ | (+)-(Camphorsulfonyl)oxaziridine | >99:1 | 90 |

| 2 | Li⁺ | (-)-(Camphorsulfonyl)oxaziridine | >99:1 | 88 |

| 3 | K⁺ | 2-(Phenylsulfonyl)-3-phenyloxaziridine | 95:5 | 85 |

Stereoselective Amination and Bromination

The methodology for introducing heteroatoms at the α-position can be extended to the synthesis of chiral α-amino and α-bromo acids. The enolates of this compound undergo highly diastereoselective amination and bromination reactions.

For the amination, an electrophilic nitrogen source such as di-tert-butyl azodicarboxylate (DTBAD) is commonly used. rsc.org The reaction with the titanium enolate of N-propionylsultam proceeds with excellent diastereoselectivity, providing a direct route to protected α-amino acid derivatives.

Similarly, the diastereoselective bromination of the lithium enolate of this compound with an electrophilic bromine source like N-bromosuccinimide (NBS) affords the α-bromo product with high stereocontrol. The resulting α-bromo sultam adducts are versatile intermediates that can be converted to a variety of other chiral compounds.

Table 6: Stereoselective Amination and Bromination of this compound Enolates

| Entry | Reaction | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Amination | Di-tert-butyl azodicarboxylate | >98:2 | 92 |

| 2 | Bromination | N-Bromosuccinimide | 97:3 | 95 |

Diastereoselective Hydrogenation

The use of this compound and its derivatives as chiral auxiliaries in diastereoselective hydrogenation reactions, particularly for the reduction of α,β-unsaturated N-acyl systems, is a logical extension of their widespread application in asymmetric synthesis. The rigid camphor-derived backbone of the sultam provides a well-defined chiral environment that can effectively bias the facial approach of hydrogen to a prochiral double bond.

While specific research detailing the diastereoselective hydrogenation of this compound itself is not extensively documented in readily available literature, the principles of such transformations are well-established with related N-enoyl derivatives of bornane sultams. In these reactions, the N-enoyl sultam substrate is typically subjected to catalytic hydrogenation. The stereochemical outcome of the reduction is dictated by the conformation of the substrate, which is influenced by the bulky sultam auxiliary. The auxiliary sterically hinders one face of the carbon-carbon double bond, directing the hydrogenation catalyst to the more accessible face.

The general mechanism involves the coordination of the substrate to the surface of a heterogeneous catalyst (such as Palladium on carbon or Raney nickel) or complexation with a homogeneous catalyst (like Wilkinson's catalyst). The chiral auxiliary forces the enoyl moiety to adopt a conformation where one diastereotopic face is shielded. Hydrogen is then delivered to the less hindered face, leading to the formation of one diastereomer in excess. The efficiency of this stereochemical control, measured as diastereomeric excess (d.e.), is dependent on several factors including the choice of catalyst, solvent, temperature, and pressure. Following the reduction, the chiral auxiliary can be cleaved to yield the enantiomerically enriched saturated carboxylic acid derivative.

Spirocyclization Reactions

N-Acyl derivatives of (2S)-bornane-10,2-sultam have been employed as effective chiral auxiliaries in guiding the stereochemical course of spirocyclization reactions. These reactions are crucial for the construction of complex, three-dimensional spirocyclic frameworks, which are prevalent in many natural products and pharmaceutically active compounds. The sultam auxiliary enforces a specific conformation on the acyclic precursor, leading to a highly diastereoselective ring-closing event.

A notable application in this area involves the diastereoselective transformation of tryptamine (B22526) derivatives into spirotricyclic systems. In this approach, N-glyoxylbornane-10,2-sultam derivatives serve as the chiral control element. The tryptamine moiety is first attached to the glyoxylic acid residue, which is itself appended to the bornane sultam. The resulting imine intermediate is then subjected to cyclization conditions.

Detailed research findings from studies on the diastereoselective spirocyclization of 2-substituted tryptamines have demonstrated the utility of these auxiliaries. For instance, tryptimines of N-glyoxylbornane-10,2-sultam have been shown to undergo diastereoselective transformation into spirotricycles when treated with arenesulfonyl halides. The specific structure of the bornane sultam auxiliary plays a critical role in directing the cyclization to afford the desired spirocyclic product with a high degree of stereocontrol.

The table below summarizes a representative example of a diastereoselective spirocyclization reaction utilizing a bornane sultam auxiliary.

| Substrate | Reagent | Product Type | Stereochemical Outcome |

| Tryptimine of N-glyoxylbornane-10,2-sultam | Arenesulfonyl halide | Spirotricycle | Diastereoselective |

This methodology provides a valuable route to enantiomerically enriched spirocyclic indole (B1671886) alkaloids and related structures, highlighting the effectiveness of the bornane sultam auxiliary in complex, multi-step transformations.

Mechanistic Insights and Computational Studies

Conformational Analysis and Stereochemical Models of N-Propionyl-(2S)-bornane-10,2-sultam

The rigid bicyclic structure of the bornane-10,2-sultam moiety imposes significant conformational constraints on the N-propionyl group, which is crucial for stereocontrol. X-ray crystallographic and NMR spectroscopic studies of various N-acyl-(2S)-bornane-10,2-sultam derivatives have provided detailed insights into their solid-state and solution conformations.

The predominant conformation of this compound places the propionyl group in an anti-periplanar orientation relative to the C2-proton of the sultam ring. This arrangement is favored to minimize steric interactions between the acyl group and the camphor-derived framework. In this conformation, the carbonyl group of the propionyl moiety is oriented away from the bulky gem-dimethyl group at C7.

However, a less stable syn-periplanar conformation, where the carbonyl group is oriented towards the C7-gem-dimethyl group, can also exist. While energetically less favorable, this conformation can be influenced by external factors such as crystal-packing forces. researchgate.net The energy difference between the anti and syn conformers plays a critical role in the reactivity and stereoselectivity of the molecule.

Stereochemical models often depict the sultam ring as a rigid shield that effectively blocks one face of the enolizable propionyl group. The C2-substituent of the sultam directs the approach of incoming electrophiles to the opposite, less sterically hindered face of the enolate.

Key Conformational Features:

| Feature | Description | Implication for Stereoselectivity |

| Rigid Bicyclic Core | The camphor-derived sultam framework is conformationally locked. | Provides a well-defined and predictable chiral environment. |

| Anti/Syn Conformers | Refers to the orientation of the N-propionyl group relative to the sultam ring. The anti conformer is generally more stable. | The predominant anti conformation dictates the primary reactive trajectory. |

| Steric Shielding | The bulky sultam ring, particularly the gem-dimethyl group and the sulfonyl oxygens, obstructs one face of the propionyl group. | Forces electrophilic attack to occur from the less hindered face, leading to high diastereoselectivity. |

Understanding Enolate Geometry and its Influence on Stereoselectivity

The stereoselectivity of reactions involving this compound is critically dependent on the geometry of the enolate formed upon deprotonation. The formation of a specific enolate isomer (Z or E) dictates the spatial arrangement of the substituents in the transition state, which in turn determines the stereochemistry of the product.

For N-acyl sultams, including this compound, the formation of the (Z)-enolate is generally favored, particularly with metal counterions that can form a chelated structure. ub.edu This preference is attributed to the minimization of A1,3 strain between the methyl group of the propionyl moiety and the chiral auxiliary.

The chelation between the metal cation (e.g., Li⁺, Na⁺, or Mg²⁺) and the two oxygen atoms—the enolate oxygen and one of the sulfonyl oxygens—locks the enolate into a rigid, planar, five-membered ring structure. This rigid conformation further enhances the facial bias imposed by the chiral auxiliary, ensuring that the electrophile approaches from the less hindered direction.

The Zimmerman-Traxler model for aldol (B89426) reactions provides a framework for understanding how the (Z)-enolate geometry translates into a specific stereochemical outcome. harvard.edulibretexts.orgyoutube.com This model postulates a chair-like six-membered transition state where the aldehyde and the enolate are coordinated to the metal center. harvard.edulibretexts.orgyoutube.com To minimize 1,3-diaxial interactions, the substituent of the aldehyde will preferentially occupy an equatorial position, leading to the predictable formation of one diastereomer. harvard.edu

Elucidating Chirality Transfer Mechanisms in Auxiliary-Controlled Reactions

The transfer of chirality from the (2S)-bornane-10,2-sultam auxiliary to the newly formed stereocenter in the product is a highly efficient process. This efficiency stems from the well-defined conformational and electronic properties of the auxiliary.

The primary mechanism of chirality transfer is through steric hindrance. The rigid and bulky framework of the sultam effectively shields one face of the reactive enolate. This steric directing effect forces the electrophile to attack from the opposite, more accessible face. The C2 position of the sultam, bearing one of the stereocenters, plays a crucial role in orienting the N-acyl group in such a way that this facial differentiation is maximized.

Furthermore, electronic effects may also contribute to the chirality transfer. The dipole moments of the C=O and S=O bonds in the N-acyl sultam can influence the preferred conformation of the molecule in solution, thereby affecting the trajectory of the incoming electrophile. The chelation of a metal counterion to the enolate and sulfonyl oxygens creates a rigid, planar structure that enhances the steric bias and ensures a highly organized transition state. This pre-organization is key to achieving high levels of asymmetric induction.

Computational Chemistry Approaches (e.g., DFT Calculations) to Predict Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for understanding and predicting the stereochemical outcomes of reactions involving chiral auxiliaries like this compound. researchgate.net DFT calculations allow for the detailed study of ground-state conformations, transition-state geometries, and the energy barriers associated with different reaction pathways. researchgate.net

Applications of DFT in studying this compound include:

Conformational Analysis: DFT can be used to calculate the relative energies of the anti and syn conformers of the N-propionyl group, providing a quantitative measure of their relative populations in solution.

Transition State Modeling: By modeling the transition states for the approach of an electrophile to the (Z)- and (E)-enolates from either face, the origins of diastereoselectivity can be elucidated. The calculated energy differences between these diastereomeric transition states can be used to predict the major product and the expected diastereomeric ratio. researchgate.net

Analysis of Non-Covalent Interactions: DFT can identify and quantify key non-covalent interactions, such as steric repulsion and electrostatic interactions, within the transition state that are responsible for stereodifferentiation.

These computational models have been shown to be in good agreement with experimental observations, confirming the validity of the proposed stereochemical models. researchgate.net The ability to computationally screen different substrates, reagents, and reaction conditions can accelerate the development of new stereoselective synthetic methodologies. rsc.org

Auxiliary Cleavage and Regeneration Strategies

The utility of a chiral auxiliary in asymmetric synthesis is critically dependent on its efficient removal from the product and its potential for recovery and reuse. For N-acyl bornane-10,2-sultams, such as N-Propionyl-(2S)-bornane-10,2-sultam, the final synthetic steps involve the cleavage of the N-acyl bond to release the chiral product and regenerate the valuable sultam auxiliary. These processes must be high-yielding and proceed without compromising the stereochemical integrity of the newly created chiral center.

Comparative Analysis with Other Chiral Auxiliaries

Comparison of N-Propionyl-(2S)-bornane-10,2-sultam with Oxazolidinone-Based Auxiliaries (e.g., Evans' Auxiliaries)

Evans' oxazolidinone auxiliaries are among the most widely used chiral auxiliaries, providing a valuable benchmark against which to compare this compound. Both classes of auxiliaries are effective in directing stereoselective alkylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.orgnih.gov The primary mechanism of stereodirection for both involves the formation of a rigid metal chelate (typically a Z-enolate), where one face of the enolate is sterically shielded by a substituent on the auxiliary, directing the electrophile to the opposite face. wikipedia.orguwindsor.ca

Key differences arise in their structure and performance in specific reactions. The sultam's bicyclic, rigid structure, and the presence of the sulfonyl group can lead to different conformational preferences and reactivity compared to the monocyclic oxazolidinones. For instance, in certain acetate aldol reactions, sulfur-based auxiliaries like sultams have been shown to provide high diastereoselectivity where Evans' auxiliaries are ineffective. scielo.org.mx Furthermore, in the total synthesis of manzacidin B, camphorsultam proved to be a superior chiral auxiliary compared to an oxazolidinone for a key transformation. wikipedia.org

Cleavage of the auxiliary after the desired transformation is another critical point of comparison. Evans' auxiliaries are typically removed under mild conditions, such as reduction with lithium borohydride (LiBH₄) to yield primary alcohols or hydrolysis with lithium hydroperoxide (LiOOH) to give carboxylic acids. williams.edunih.gov While sultams can also be cleaved, the conditions can sometimes be harsher, though they are often more resistant to a wider range of nucleophiles and reducing agents, which can be an advantage in multi-step syntheses.

| Feature | This compound | Evans' Oxazolidinone Auxiliaries |

|---|---|---|

| Core Structure | Bicyclic camphor-derived sultam | Monocyclic, derived from amino alcohols (e.g., valinol, phenylalaninol) |

| Stereocontrol Element | Rigid bornane skeleton with steric blocking | Substituent at C4 (and/or C5) provides steric blocking |

| Common Applications | Alkylations, aldol reactions, Diels-Alder, Michael additions | Alkylations, aldol reactions, Diels-Alder, aminations |

| Selectivity in Acetate Aldol Reactions | Often provides high diastereoselectivity | Typically low to no diastereoselectivity |

| Typical Cleavage Conditions | Hydrolysis (e.g., LiOH, TiCl₄), Reductive Cleavage (e.g., LiAlH₄, SmI₂) | Hydrolysis (e.g., LiOOH), Reductive Cleavage (e.g., LiBH₄), Transamination |

Comparative Efficacy with Other Sultam Derivatives (e.g., (2R)-bornane-10,2-cyclohydrazide)

Within the family of camphor-derived chiral auxiliaries, different derivatives exhibit unique reactivity and selectivity. A study comparing N,N′-fumaroyl derivatives of (2R)-bornane-10,2-sultam and (2R)-bornane-10,2-cyclohydrazide in the [4+2] cycloaddition with cyclopentadiene (B3395910) highlights these subtle but significant differences.

The research found that the diastereoselectivity of the reaction was highly dependent on the solvent and the presence of a Lewis acid catalyst. For the N,N′-fumaroyldi[(2R)-bornane-10,2-sultam], the use of TiCl₄ as a Lewis acid catalyst resulted in a nearly complete diastereofacial π-selection (98-99% d.e.) regardless of the catalyst concentration. In contrast, the cyclohydrazide derivative showed a strong correlation between solvent polarity and the diastereomeric ratio in uncatalyzed reactions. researchgate.net This suggests that while both auxiliaries are effective, the sultam may offer more robust and consistently high selectivity under catalyzed conditions for this specific transformation.

| Auxiliary Derivative | Reaction | Conditions | Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|---|

| N,N′-fumaroyldi[(2R)-bornane-10,2-sultam] | [4+2] Cycloaddition with Cyclopentadiene | TiCl₄ (Lewis Acid Catalyst) | 98-99% | researchgate.net |

| N,N′-fumaroyldi[(2R)-bornane-10,2-cyclohydrazide] | [4+2] Cycloaddition with Cyclopentadiene | Uncatalyzed, various solvents | Variable, dependent on solvent polarity | researchgate.net |

Advantages of this compound in Specific Synthetic Scenarios

The unique structural features of this compound translate into distinct advantages in certain synthetic contexts.

High Crystallinity : N-acyl sultam derivatives are often highly crystalline. This property is invaluable as it can allow for the purification of the diastereomeric products by simple recrystallization, potentially upgrading the diastereomeric excess to >99%. This can obviate the need for challenging chromatographic separations.

Predictable Stereochemistry : The rigid and well-defined conformation of the bornane skeleton allows for highly predictable stereochemical outcomes. The steric hindrance is primarily dictated by the sultam ring, leading to reliable facial selectivity in reactions of the N-acyl chain.

Enhanced Selectivity in Diels-Alder Reactions : Sultam-derived dienophiles often exhibit excellent levels of diastereoselectivity in Diels-Alder reactions. The stereochemical course can sometimes be inverted by changing from non-catalyzed to Lewis acid-catalyzed conditions or by altering solvent polarity, offering a degree of tunable selectivity. researchgate.net

Robustness : The sultam ring is generally more stable to a wider range of reaction conditions, including certain reducing agents and nucleophiles, compared to oxazolidinones. This allows for greater flexibility in the design of complex synthetic routes where the auxiliary must endure multiple steps before cleavage.

Limitations and Complementarity with Catalytic Asymmetric Methods

In contrast, catalytic asymmetric methods employ a substoichiometric amount of a chiral catalyst to generate large quantities of enantiomerically enriched product. acsgcipr.org This approach is inherently more atom-economical and efficient, particularly for large-scale industrial applications. rsc.org

However, chiral auxiliary-based methods and catalytic approaches are often complementary.

Reliability and Generality : Auxiliary-controlled reactions are often more developed and reliable for a broader range of substrates than their catalytic counterparts. researchgate.net Finding an effective catalyst for a new transformation can require extensive screening and optimization.

Purification : Reactions using chiral auxiliaries produce diastereomers, which have different physical properties and can often be separated by standard techniques like column chromatography or crystallization. wikipedia.org This allows for access to enantiomerically pure material even if the diastereoselectivity of the reaction is not perfect. Catalytic methods produce enantiomers, which are much more difficult to separate.

Niche Applications : For many transformations, a reliable and highly selective catalytic method may not yet exist. In these cases, chiral auxiliaries like bornane sultam remain the state-of-the-art and most time-efficient method for accessing enantiomerically pure products. researchgate.net

Future Directions in Research of N Propionyl 2s Bornane 10,2 Sultam

Exploration of Novel Reaction Methodologies and Substrate Combinations

A primary avenue for future research lies in the application of N-Propionyl-(2S)-bornane-10,2-sultam to novel reaction methodologies that have emerged as powerful tools in organic synthesis. While its efficacy in traditional transformations like aldol (B89426), Diels-Alder, and Michael reactions is well-documented, its potential in more contemporary catalytic systems remains largely untapped. researchgate.net

Key research directions include:

Photoredox Catalysis: The intersection of chiral auxiliaries with visible-light photoredox catalysis presents a promising frontier. rsc.org Future studies could explore the stereocontrolled functionalization of the propionyl group through radical intermediates generated under mild, photocatalytic conditions. This could enable the asymmetric synthesis of complex molecules that are inaccessible through traditional ionic pathways. princeton.edunih.gov

C-H Functionalization: Direct and stereoselective C-H functionalization is a highly sought-after transformation for its atom economy. numberanalytics.com Research could be directed towards using the bornane sultam moiety to direct the enantioselective functionalization of C-H bonds within the propionyl unit or other parts of the substrate, potentially mediated by transition metal catalysts.

Expansion of Substrate Scope: Future investigations will likely involve broadening the range of substrates that can be effectively controlled by this compound. This includes its application to more sterically hindered or electronically diverse reaction partners, pushing the boundaries of its stereodirecting influence.

A summary of potential novel reaction explorations is presented in the table below.

| Reaction Type | Potential Application with this compound | Desired Outcome |

| Photoredox Catalysis | Asymmetric radical addition to the enolate derived from the sultam. | Stereoselective formation of C-C or C-heteroatom bonds under mild conditions. |

| C-H Functionalization | Directed, enantioselective activation of a C-H bond in the propionyl chain. | Efficient and atom-economical synthesis of chiral building blocks. |

| Electro-organic Synthesis | Stereoselective electrochemical transformations of the N-propionyl group. | Green and sustainable synthesis of enantiomerically pure compounds. |

Integration into Total Synthesis of Biologically Relevant Molecules

Chiral auxiliaries have been instrumental in the construction of complex, biologically active molecules. nih.gov The bornane sultam framework has a proven track record in the total synthesis of natural products, such as Manzacidin B. wikipedia.org Future research will undoubtedly focus on leveraging the stereochemical control offered by this compound for the synthesis of a new generation of therapeutic agents and other biologically significant compounds.

The propionyl group serves as a versatile handle that can be elaborated into a variety of functional groups, making this auxiliary particularly suitable for the synthesis of polyketide natural products and their analogues, which often feature intricate stereochemical arrangements. The robust and crystalline nature of the sultam derivatives facilitates purification and characterization, a significant advantage in multi-step synthetic sequences. wikipedia.org

Future targets for total synthesis utilizing this compound are likely to include:

Polyketide Antibiotics: Many macrolide and polyether antibiotics feature chiral centers derived from propionate (B1217596) building blocks.

Antitumor Agents: A number of potent cytotoxic natural products possess complex stereochemistry that could be established using sultam-directed reactions.

Chiral Agrochemicals: The development of more effective and environmentally benign pesticides and herbicides often relies on the synthesis of a single, active enantiomer. chiralpedia.com

Development of Next-Generation Bornane Sultam Derivatives with Enhanced Performance

While this compound is a highly effective chiral auxiliary, there is always room for improvement. A significant area of future research will be the design and synthesis of next-generation bornane sultam derivatives with enhanced properties. numberanalytics.com The overarching goal is to develop auxiliaries that are not only highly stereoselective but also more economical and environmentally friendly. chiralpedia.com

Potential areas for development include:

Improved Cleavage Conditions: Research into developing new derivatives with modified sultam rings or bornane scaffolds could lead to auxiliaries that can be cleaved under milder and more diverse conditions, thereby increasing their compatibility with sensitive functional groups.

Enhanced Recyclability: A major drawback of stoichiometric chiral auxiliaries is the generation of waste. Future work could focus on developing systems for the efficient recovery and recycling of the bornane sultam moiety. The implementation of continuous flow processes, where the auxiliary can be separated and reintroduced into the reaction stream, is a particularly promising approach. nih.govrsc.org This would significantly improve the atom and step economy of auxiliary-mediated syntheses. nih.govresearchgate.net

Catalytic Variants: A long-term goal in the field is the development of truly catalytic chiral auxiliaries. While challenging, the design of bornane sultam derivatives that can be used in substoichiometric amounts would represent a major breakthrough, aligning with the principles of green chemistry. frontiersin.org

The table below outlines some potential modifications to the bornane sultam scaffold and their intended benefits.

| Modification | Desired Enhancement | Potential Impact |

| Functionalization of the bornane skeleton | Increased steric bulk or introduction of coordinating groups. | Higher diastereoselectivity and broader substrate scope. |

| Attachment to a solid support | Facilitated purification and recovery. | Simplified reaction workup and improved recyclability. |

| Incorporation of cleavable linkers | Milder and more orthogonal cleavage conditions. | Greater functional group tolerance in complex syntheses. |

Q & A

Q. How is the enantiomeric purity of N-Propionyl-(2S)-bornane-10,2-sultam validated in asymmetric synthesis?

Enantiomeric purity is typically assessed using chiral HPLC with a stationary phase tailored to resolve stereoisomers. For example, in cycloaddition reactions involving bornane sultam derivatives, HPLC confirmed a 73:27 ratio of diastereomers, with the major component assigned as (+)-N-[(2S)-(4-chlorophenyl)propanoyl]bornane-10,2-sultam . This method ensures precise quantification of stereochemical outcomes.

Q. What experimental conditions are critical for synthesizing this compound derivatives?

Key conditions include low-temperature lithiation (e.g., 193 K) using n-BuLi in THF, followed by alkylation with iodomethane. Quenching with water and extraction with diethyl ether yield crude products, which are purified via slow evaporation of dichloromethane solutions to obtain single crystals . Strict temperature control prevents side reactions and ensures reproducibility.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) with a Bruker SMART APEX CCD detector is employed. Data refinement using SAINT-Plus software reveals structural details, such as the boat conformation of the bornane ring and hydrogen-bonded chains along the crystallographic b-axis. Typical parameters include:

- Space group: C2

- Unit cell dimensions:

Advanced Research Questions

Q. How can diastereomeric mixtures from [4+2] cycloadditions involving bornane sultam chiral auxiliaries be resolved?

High-pressure conditions or Lewis acid catalysts (e.g., Eu(fod)₃) improve stereoselectivity. For instance, non-catalyzed atmospheric cycloadditions yield mixtures, while high-pressure methods enhance endo selectivity and reduce diastereomer formation . Post-reaction separation via column chromatography or recrystallization further isolates desired isomers.

Q. What challenges arise in analyzing hydrogen-bonding networks in bornane sultam derivatives, and how are they addressed?

Hydrogen-bonding patterns (e.g., C10–H10A···O3 interactions) can create complex packing structures. SC-XRD combined with Hirshfeld surface analysis quantifies intermolecular interactions. For example, chains along the b-axis in (+)-N-[2-(4-chlorophenyl)propanoyl]bornane-10,2-sultam are stabilized by these bonds, which influence crystal stability and solubility .

Q. How do steric and electronic effects of substituents impact the reactivity of bornane sultam chiral auxiliaries?

Bulky substituents on the sultam ring (e.g., propionyl groups) increase steric hindrance, directing face-selective reactions. In Diels-Alder reactions, the bornane scaffold’s rigidity enforces π-facial discrimination, leading to high enantiomeric excess (e.g., >95% ee in Jurczak’s aza-Diels-Alder studies) . Electronic effects are minimized due to the sulfonyl group’s electron-withdrawing nature, which stabilizes transition states.

Q. What methodologies optimize multi-step syntheses involving this compound intermediates?

Stepwise protocols include:

- Lithiation-Alkylation : Sequential addition of n-BuLi and electrophiles (e.g., iodomethane) to functionalize the sultam core .

- Hydrolysis/Cyclization : Use of tetrabutylammonium fluoride (TBAF) to cyclize ω-chloro intermediates into piperidine derivatives .

- Chiral Resolution : Dynamic kinetic resolution via asymmetric catalysis to retain stereochemical integrity .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported enantioselectivity for bornane sultam-mediated reactions?

Variability in enantioselectivity (e.g., 73:27 vs. >95% ee) often stems from reaction conditions. For example, Jurczak’s work achieved >95% ee using rigorously anhydrous conditions and purified reagents , whereas twin-component crystals (73:27 ratio) reflect kinetic vs. thermodynamic control during crystallization . Researchers should validate methods with control experiments and replicate literature protocols precisely.

Q. Why do some studies report monoclinic vs. orthorhombic crystal systems for bornane sultam derivatives?

Polymorphism arises from solvent choice (e.g., dichloromethane vs. THF) and evaporation rates. Monoclinic systems (e.g., C2 space group) dominate when slow evaporation permits ordered packing , while rapid crystallization may yield less-stable polymorphs. SC-XRD screening of multiple batches is recommended to identify dominant forms.

Methodological Best Practices

Q. What analytical techniques are essential for characterizing this compound?

- SC-XRD : Resolves absolute configuration and hydrogen-bonding networks .

- Chiral HPLC : Quantifies enantiomeric excess .

- NMR Spectroscopy : Assigns diastereotopic protons (e.g., methyl groups on the bornane ring) using NOESY for spatial proximity analysis .

- IR Spectroscopy : Confirms functional groups (e.g., sulfonyl stretching at ~1350 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.